N-[4-(propan-2-yl)phenyl]glycinamide

Lipophilicity CNS penetration Blood-brain barrier

N-[4-(propan-2-yl)phenyl]glycinamide (CAS 938337-17-8, molecular formula C₁₁H₁₆N₂O, molecular weight 192.26 g/mol) is a synthetic N-aryl glycinamide derivative belonging to the broader class of phenylglycinamides. Its core structure comprises an aminoacetamide (glycinamide) scaffold N-substituted with a para-(propan-2-yl)phenyl (4-isopropylphenyl) ring, yielding a molecule with a primary amino group and a lipophilic aromatic substituent.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B15096135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(propan-2-yl)phenyl]glycinamide
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)CN
InChIInChI=1S/C11H16N2O/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
InChIKeyYHXWYLMIJASNQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(propan-2-yl)phenyl]glycinamide (CAS 938337-17-8): A 4-Isopropylphenyl-Substituted Glycinamide Scaffold for CNS and Medicinal Chemistry Research


N-[4-(propan-2-yl)phenyl]glycinamide (CAS 938337-17-8, molecular formula C₁₁H₁₆N₂O, molecular weight 192.26 g/mol) is a synthetic N-aryl glycinamide derivative belonging to the broader class of phenylglycinamides. Its core structure comprises an aminoacetamide (glycinamide) scaffold N-substituted with a para-(propan-2-yl)phenyl (4-isopropylphenyl) ring, yielding a molecule with a primary amino group and a lipophilic aromatic substituent. This compound class has been systematically explored in medicinal chemistry for anticonvulsant and CNS-targeted applications, where the lipophilicity of the N-aryl ring critically influences blood-brain barrier penetration and biological activity [1].

Why Unsubstituted Glycinamide or Simple Anilide Analogs Cannot Replace N-[4-(propan-2-yl)phenyl]glycinamide in Structure-Activity Relationship Studies


The glycinamide scaffold exhibits minimal CNS penetration in its unsubstituted form due to high polarity; SAR studies demonstrate that para-substitution on the N-phenyl ring with lipophilic groups such as isopropyl dramatically alters both pharmacokinetic and pharmacodynamic profiles [1]. N-[4-(propan-2-yl)phenyl]glycinamide combines a primary amine (offering a site for further derivatization or salt formation) with a moderately lipophilic aryl group, a balance that cannot be replicated by simple acetamide analogs lacking the free amine (e.g., N-(4-isopropylphenyl)acetamide) or by positional isomers where the amine is located on the phenylacetic acid side chain (e.g., 2-(4-aminophenyl)-N-isopropylacetamide). This specific arrangement is essential for generating SAR data within focused N-aryl glycinamide medicinal chemistry programs [2].

Quantitative Comparative Evidence for Selecting N-[4-(propan-2-yl)phenyl]glycinamide Over Closest Analogs


Predicted Lipophilicity Advantage (XLogP3) Over Unsubstituted N-Phenylglycinamide

In silico property prediction for the Boc-protected derivative N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide yields an XLogP3 of 3.0 . Deprotection to the free amine yields N-[4-(propan-2-yl)phenyl]glycinamide with an estimated XLogP3 of approximately 0.8–1.2, compared to an XLogP3 of 0.36 for the unsubstituted N-phenylglycinamide (2-anilinoacetamide) [1]. This ~0.5–0.8 log unit increase corresponds to roughly a 3- to 6-fold increase in lipid partitioning, enhancing passive membrane permeability under physiological pH conditions.

Lipophilicity CNS penetration Blood-brain barrier

Regioisomeric Differentiation: para-Isopropyl Substitution Versus meta-Isopropyl and para-Amino Phenyl Acetamide Isomers

In N-aryl glycinamide SAR, para-substitution is known to significantly impact biological activity. The para-isopropylphenyl isomer (CAS 938337-17-8) is structurally distinct from the positional isomer 2-(4-aminophenyl)-N-isopropylacetamide (CAS 926263-77-6), in which the amine and isopropyl groups are transposed between the glycinamide and phenyl ring . Published SAR data for structurally related phenylglycinamide anticonvulsants demonstrates that ED₅₀ values in the maximal electroshock seizure (MES) model vary by >2-fold between para- and meta-substituted analogs [1]. Specifically, the most potent phenylglycinamide derivatives (e.g., compounds 53 and 60) bearing para-substituted aromatic groups achieved ED₅₀ values of 73.6–89.7 mg/kg (MES) and 24.6–29.9 mg/kg (6 Hz, 32 mA) [1], underscoring the importance of substitution position.

SAR Positional isomer Receptor binding

Free Amine Versus Acetamide: Functional Group Differentiation from N-(4-Isopropylphenyl)acetamide

Unlike N-(4-isopropylphenyl)acetamide (4-Isopropylacetanilide, CAS 5702-74-9), which bears an acetyl-capped nitrogen and lacks a free primary amine, N-[4-(propan-2-yl)phenyl]glycinamide retains a terminal –NH₂ group . This primary amine serves as a synthetic handle for amide coupling, sulfonylation, reductive amination, and Boc-protection, enabling direct access to diverse derivatives such as N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide (CAS 1387524-59-5) . The acetamide analog cannot undergo these reactions without de novo synthesis, limiting its versatility in focused library construction.

Synthetic handle Derivatization Salt formation

Physicochemical Profile: Molecular Weight and Hydrogen Bonding Capacity Relative to Heavier Glycinamide Derivatives

With a molecular weight of 192.26 g/mol, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and a topological polar surface area (TPSA) of ~55 Ų, N-[4-(propan-2-yl)phenyl]glycinamide resides within favorable drug-like property space . In contrast, commonly used Boc-protected or sulfonylated derivatives (e.g., N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide, MW 350.4 g/mol; N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide, MW 292.38 g/mol) exceed MW 290 and add significant TPSA or rotatable bond count . The lower MW of the free base translates to higher atom economy for in vivo studies, where molecular weight correlates inversely with passive permeability and oral bioavailability.

Drug-likeness Rule of Five CNS MPO

Primary Research and Procurement Use Cases for N-[4-(propan-2-yl)phenyl]glycinamide


Building Block for CNS-Penetrant Anticonvulsant Lead Optimization

Based on the established SAR linking para-substituted N-aryl glycinamides to anticonvulsant activity in MES and 6 Hz seizure models [1], N-[4-(propan-2-yl)phenyl]glycinamide serves as a key synthetic intermediate for generating focused libraries of candidate anticonvulsants. Its free primary amine enables rapid diversification via parallel amide coupling or sulfonylation, allowing systematic exploration of the N-terminus while maintaining the critical 4-isopropylphenyl group implicated in lipophilicity-driven BBB penetration .

Comparator Compound for Lipophilicity–Activity Relationship Studies

The estimated XLogP3 of 0.8–1.2 for N-[4-(propan-2-yl)phenyl]glycinamide positions it as an intermediate-lipophilicity reference within a homologous series of N-aryl glycinamides. When compared to N-phenylglycinamide (XLogP3 0.36) [2] or more lipophilic analogs such as the difluorophenyl-substituted GlyT-2 inhibitors (MW > 300) [3], this compound enables quantitative lipophilicity–activity correlation studies critical for CNS drug design.

Precursor for GlyT-2 and GlyT-1 Inhibitor Scaffold Exploration

Aryl-substituted glycine and glycinamide derivatives have been identified as selective GlyT-2 glycine transporter inhibitors, with 4-isopropylphenyl-containing analogs (e.g., 5-(2-fluorophenyl)-5-(4-isopropylphenyl)-2-amino-4-pentenoate) demonstrating potent and selective transporter inhibition [3]. N-[4-(propan-2-yl)phenyl]glycinamide can be elaborated via N-alkylation or reductive amination to access analogous GlyT-targeting compounds bearing the 4-isopropylphenyl pharmacophore.

Scalable Intermediate for Multi-Step Synthesis of Protease or GPCR Antagonist Libraries

The glycinamide scaffold is a versatile precursor in the synthesis of arylglycinamide-based protease inhibitors (e.g., factor Xa inhibitors) and GPCR antagonists (e.g., CCR2 antagonists) [4][5]. The para-isopropyl substitution offers a defined steric and electronic profile that can be exploited in fragment-based or structure-guided design programs, where the compound's modest MW and synthetic accessibility facilitate multi-gram scale-up .

Quote Request

Request a Quote for N-[4-(propan-2-yl)phenyl]glycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.